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Compound of Interest

Compound Name: Hexachloroacetone

Cat. No.: B130050 Get Quote

Introduction

Hexachloroacetone (C₃Cl₆O) is a versatile chemical intermediate used in the synthesis of

pesticides, pharmaceuticals, and as a chlorinating agent.[1][2] It is a key precursor for

producing deuterated chloroform (CDCl₃) and hexafluoroacetone.[1][3] This document provides

detailed protocols for the large-scale synthesis of hexachloroacetone, focusing on the

catalytic liquid-phase chlorination of acetone, a method favored for its high yield and efficiency

in industrial applications.[1]

Data Summary
The following table summarizes quantitative data for the synthesis of hexachloroacetone via

catalytic liquid-phase chlorination.
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Parameter
Activated Carbon
Catalyst

Pyridine-based
Catalyst

Photochemical
Chlorination (Lab-
Scale)

Starting Material
Acetone or

Chloroacetones

Acetone or

Dichloroacetone
Acetone

Catalyst Activated Carbon

Pyridine, 2-

Chloropyrimidine, s-

Triazine

UV Light (254–365

nm)

Temperature 130–170 °C[1] 30–150 °C[4] 0–50 °C[5]

Pressure

Atmospheric or

slightly elevated (e.g.,

0.3 MPaG)[1][6]

Not specified Atmospheric

Chlorine to Acetone

Molar Ratio
~7.7:1 or higher[1][6] Not specified ~6:1 to 7:1

Reaction Time ~7 hours[6] Not specified 4–12 hours[5]

Yield Up to 98.4%[1][6] 93.6% - 94.5%[4] 70–90%[5]

Final Purity 97–99.8%[1] >97% >97%[5]

Experimental Protocols
Method 1: Catalytic Liquid-Phase Chlorination using
Activated Carbon
This protocol is adapted from industrial-scale synthesis procedures that report high yields and

purity.[1][6][7]

Materials and Equipment:

Reactor: A glass-lined or nickel reactor (e.g., 3 L capacity) equipped with a stirrer,

thermometer, gas inlet pipe, and a condenser.[4][6]

Starting Materials: Acetone (low water content, <0.1 wt%)[4], chlorine gas.
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Catalyst: Powdered activated carbon.[6]

Solvent: Hexachloroacetone.[6][7]

Scrubbing System: An absorption tower with a cooling system and a sodium hydroxide

solution to neutralize unreacted chlorine and HCl byproduct.[6]

Purification System: Fractional distillation unit suitable for vacuum distillation.

Procedure:

Reactor Preparation:

Dry the powdered activated carbon catalyst and charge it into the reactor.

Introduce chlorine gas for approximately 30 minutes to condition the catalyst.[6]

Charge the reactor with hexachloroacetone to act as the solvent.[6]

Reaction Initiation:

Begin stirring and heat the reactor contents to the initial reaction temperature of 150 °C.[6]

Set the internal pressure to 0.3 MPaG.[6]

Start supplying chlorine gas at a steady flow rate (e.g., 4 L/min).[6]

Acetone Feed and Chlorination:

After stabilizing the chlorine flow, begin to supply acetone at a controlled rate (e.g., 0.023

mol/min).[6]

Maintain the reaction temperature between 150 °C and 160 °C. The reaction is

exothermic, so gradual heating or cooling may be required.[6]

Continue the acetone and chlorine feed for the duration of the reaction (e.g., 6 hours). The

molar flow rate ratio of chlorine to acetone should be maintained at approximately 7.7.[6]

Reaction Completion:
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After the acetone supply is terminated, continue the chlorine feed for an additional hour to

ensure complete chlorination of any remaining intermediates. The chlorine flow rate can

be reduced during this phase (e.g., to 2 L/min).[6]

The off-gas from the reactor, containing unreacted chlorine and HCl, should be passed

through a cooled absorption tower and a cold trap to recover any volatilized organic

material, followed by a sodium hydroxide scrubber.[6]

Catalyst Separation:

After the reaction is complete, cool the reactor.

Separate the activated carbon catalyst from the crude reaction mixture by filtration. The

recovered catalyst can be reused in subsequent batches.[1][6]

Purification:

The crude hexachloroacetone is purified by fractional distillation under reduced pressure

to separate it from impurities like pentachloroacetone.[1][5]

Collect the fraction boiling at approximately 80–100 °C at 10 mmHg.[5] The boiling point at

atmospheric pressure is ~204 °C.[1]

Visualizations
Experimental Workflow for Large-Scale Synthesis of
Hexachloroacetone
Caption: Workflow for the catalytic synthesis of hexachloroacetone.

Safety and Handling
Hexachloroacetone: This compound is toxic upon inhalation and skin contact and has a

pungent odor.[1][5]

Chlorine Gas: Highly toxic and corrosive.[5]
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Personal Protective Equipment (PPE): All procedures should be conducted in a well-

ventilated area, preferably a fume hood. Wear appropriate PPE, including nitrile gloves,

safety goggles, and a lab coat.[5]

Waste Disposal: Neutralize acidic waste streams and dispose of chlorinated waste according

to local regulations.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.aurechem.com/how-to--via-photochemical-chlorination-to-prepare-hexachloroacetone-n.html
https://www.aurechem.com/how-to--via-photochemical-chlorination-to-prepare-hexachloroacetone-n.html
https://www.benchchem.com/product/b130050?utm_src=pdf-custom-synthesis
https://www.aurechem.com/how-to-prepare-hexachloroacetone-via-the-catalytic-liquid-phase-chlorination-reaction-of-acetone-n.html
https://www.aurechem.com/how-to-prepare-hexachloroacetone-via-the-catalytic-liquid-phase-chlorination-reaction-of-acetone-n.html
https://www.cionpharma.com/product/hexachloroacetone/
https://en.wikipedia.org/wiki/Hexachloroacetone
https://patents.google.com/patent/CN109942392B/en
https://patents.google.com/patent/CN109942392B/en
https://www.aurechem.com/how-to--via-photochemical-chlorination-to-prepare-hexachloroacetone-n.html
https://www.aurechem.com/how-to--via-photochemical-chlorination-to-prepare-hexachloroacetone-n.html
https://www.chemicalbook.com/synthesis/hexachloroacetone.htm
https://patents.google.com/patent/US9745241B2/en
https://patents.google.com/patent/US9745241B2/en
https://www.benchchem.com/product/b130050#large-scale-synthesis-of-hexachloroacetone-procedure
https://www.benchchem.com/product/b130050#large-scale-synthesis-of-hexachloroacetone-procedure
https://www.benchchem.com/product/b130050#large-scale-synthesis-of-hexachloroacetone-procedure
https://www.benchchem.com/product/b130050#large-scale-synthesis-of-hexachloroacetone-procedure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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